Executive Summary: Unveiling a Versatile C2 Synthon
Executive Summary: Unveiling a Versatile C2 Synthon
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Methyl (trimethylsilyl)acetate
Methyl (trimethylsilyl)acetate, with the CAS Number 2916-76-9, is a bifunctional organosilicon compound that has emerged as a cornerstone reagent in modern organic synthesis.[1] Its structure uniquely combines a methyl ester with a methylene group activated by an adjacent trimethylsilyl (TMS) moiety. This arrangement provides a powerful platform for the generation of a stabilized, nucleophilic α-silyl carbanion, making it an invaluable tool for the construction of carbon-carbon bonds. This guide provides an in-depth exploration of its chemical properties, core reactivity, and field-proven applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential. We will delve into the causality behind its reactivity, provide validated experimental protocols, and offer a comprehensive profile of this essential building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. Methyl (trimethylsilyl)acetate is a clear, liquid ester characterized by the properties summarized below.[2]
Table 1: Physicochemical Properties of Methyl (trimethylsilyl)acetate
| Property | Value | Reference(s) |
| CAS Number | 2916-76-9 | [1][2] |
| Molecular Formula | C₆H₁₄O₂Si | [1] |
| Molecular Weight | 146.26 g/mol | [1][3] |
| IUPAC Name | methyl 2-(trimethylsilyl)acetate | [1] |
| Appearance | Liquid | |
| Boiling Point | 38-39 °C at 13 mmHg | [2][3] |
| Density | 0.891 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.414 | [2] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [3] |
| SMILES String | COC(=O)C(C)C | [1] |
Spectroscopic Signature for Compound Verification
Spectroscopic analysis provides an unambiguous fingerprint for compound identity and purity. The key to interpreting the spectra of methyl (trimethylsilyl)acetate lies in recognizing the distinct electronic environments of its proton and carbon nuclei.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three distinct singlets. The nine chemically equivalent protons of the trimethylsilyl group (-(Si(CH₃)₃)) typically appear far upfield around δ 0.1 ppm, a hallmark of protons on silicon. The two protons of the methylene group (-CH₂-) adjacent to both the silicon atom and the carbonyl group resonate around δ 2.0 ppm. The three protons of the methyl ester (-OCH₃) are found further downfield, typically around δ 3.6 ppm, due to the deshielding effect of the adjacent oxygen atom.[4]
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¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the trimethylsilyl methyls (near δ 0 ppm), the α-carbon, the carbonyl carbon (typically > δ 170 ppm), and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.
Core Reactivity: Generation and Utility of the α-Silyl Carbanion
The synthetic utility of methyl (trimethylsilyl)acetate is overwhelmingly derived from the acidity of the protons on the carbon alpha to the carbonyl group. The presence of the silicon atom stabilizes the resulting conjugate base, facilitating its formation and subsequent reaction with a wide range of electrophiles.[5]
Enolate Generation: A Controlled Deprotonation
The generation of the corresponding lithium enolate, methyl lithiotrimethylsilylacetate, is the critical first step in most applications. This is achieved by deprotonation using a strong, non-nucleophilic base under anhydrous, aprotic conditions at low temperatures.
Causality of Experimental Choice:
-
Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its pKa is sufficiently high (~36) to quantitatively and irreversibly deprotonate the α-carbon (pKa ~25-27), while its significant steric bulk prevents it from acting as a nucleophile and adding to the ester carbonyl.[6]
-
Temperature Control: The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is crucial to prevent side reactions, such as Claisen condensation or decomposition of the LDA, and to ensure the kinetic enolate is formed cleanly.[6]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. It is aprotic and effectively solvates the lithium cation of the enolate, preventing aggregation and maintaining reactivity.[7]
Caption: Formation of the key lithium enolate intermediate.
Synthetic Transformations: The Peterson Olefination
A classic and powerful application of the methyl (trimethylsilyl)acetate enolate is the Peterson olefination. This reaction provides a reliable method for the synthesis of α,β-unsaturated esters from aldehydes and ketones.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the α-silyl carbanion on a carbonyl electrophile, forming a β-hydroxysilane intermediate. This intermediate is then subjected to elimination (either acid- or base-catalyzed) to yield the alkene. The stereochemical outcome of the elimination can often be controlled by the conditions used to eliminate the trimethylsilanol byproduct, with basic conditions typically favoring the formation of Z-isomers.
Caption: Workflow of the Peterson Olefination reaction.
Protocol 1: Peterson Olefination of Cyclohexanone with Methyl (trimethylsilyl)acetate
This protocol describes a representative procedure and must be performed by qualified personnel using appropriate safety precautions in a fume hood.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Solvent and Base: Charge the flask with anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, slowly add methyl (trimethylsilyl)acetate (1.0 equivalent) dropwise via syringe. Maintain the temperature at -78 °C and stir for 1 hour. The successful formation of the enolate is critical for the subsequent step.
-
Carbonyl Addition: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
Elimination: Allow the reaction to warm to room temperature. For base-induced elimination, the reaction can be quenched by adding a suspension of potassium hydride (KH) in THF.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated ester.
Safety and Handling
Methyl (trimethylsilyl)acetate is a flammable liquid and an irritant.[8] Proper handling is essential to ensure laboratory safety. All manipulations should be conducted in a well-ventilated chemical fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT SE 3 | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Hand Protection: Neoprene or nitrile rubber gloves.[9]
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[9]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[9]
-
Respiratory Protection: Not typically required if handled in a fume hood. If inhalation risk exists, a NIOSH-certified organic vapor respirator is recommended.[9]
Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
Methyl (trimethylsilyl)acetate is a synthetically powerful and versatile reagent. Its value is rooted in the predictable and efficient generation of a stabilized α-silyl carbanion, which serves as a potent nucleophile for carbon-carbon bond formation. Mastery of its reactivity, particularly in the context of the Peterson olefination, provides researchers with a reliable tool for accessing α,β-unsaturated esters, which are prevalent motifs in pharmaceuticals and natural products. Adherence to proper handling and reaction protocols is paramount to achieving safe and reproducible results, unlocking the full potential of this essential C2 building block.
References
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Gelest, Inc. (2016). TRIMETHYLSILYL (TRIMETHYLSILOXY)ACETATE Safety Data Sheet. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]
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Angene Chemical. (2024). Trimethylsilyl (trimethylsilyl)acetate Safety Data Sheet. [Link]
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Changfu Chemical. (n.d.). Trimethylsilyl acetate CAS: 2754-27-0. Retrieved from [Link]
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Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. [Link]
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University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
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